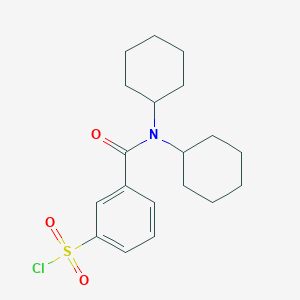
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of automated systems can help in maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonamides: Substitution reactions with amines lead to the formation of sulfonamides.
Sulfonic Acids: Hydrolysis results in the formation of sulfonic acids.
Scientific Research Applications
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, such as a sulfonamide or sulfonic acid .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound also contains a sulfonyl chloride group attached to a benzene ring but has a trifluoromethyl group instead of a dicyclohexylcarbamoyl group.
Benzene-1,3-disulfonyl chloride: This compound contains two sulfonyl chloride groups attached to a benzene ring.
Uniqueness
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dicyclohexylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the dicyclohexylcarbamoyl group are advantageous .
Properties
CAS No. |
416845-55-1 |
|---|---|
Molecular Formula |
C19H26ClNO3S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-(dicyclohexylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C19H26ClNO3S/c20-25(23,24)18-13-7-8-15(14-18)19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2 |
InChI Key |
WLENQVDYDQBZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















